molecular formula C13H10N2O4S B11049411 7-(3-Hydroxyphenyl)-5-oxo-4H,6H,7H-[1,2]thiazolo[4,5-b]pyridine-3-carboxylic acid

7-(3-Hydroxyphenyl)-5-oxo-4H,6H,7H-[1,2]thiazolo[4,5-b]pyridine-3-carboxylic acid

Cat. No.: B11049411
M. Wt: 290.30 g/mol
InChI Key: XTUBEYOOACOQFX-UHFFFAOYSA-N
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Description

7-(3-HYDROXYPHENYL)-5-OXO-4,5,6,7-TETRAHYDROISOTHIAZOLO[4,5-B]PYRIDINE-3-CARBOXYLIC ACID is a heterocyclic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a unique structure that combines a hydroxyphenyl group with a tetrahydroisothiazolopyridine core, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-HYDROXYPHENYL)-5-OXO-4,5,6,7-TETRAHYDROISOTHIAZOLO[4,5-B]PYRIDINE-3-CARBOXYLIC ACID typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, starting from a hydroxyphenyl-substituted ketone, the compound can be synthesized through a series of steps involving condensation, cyclization, and oxidation reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

7-(3-HYDROXYPHENYL)-5-OXO-4,5,6,7-TETRAHYDROISOTHIAZOLO[4,5-B]PYRIDINE-3-CARBOXYLIC ACID can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The ketone group can be reduced to form alcohol derivatives.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions include quinone derivatives, alcohol derivatives, and various substituted compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, 7-(3-HYDROXYPHENYL)-5-OXO-4,5,6,7-TETRAHYDROISOTHIAZOLO[4,5-B]PYRIDINE-3-CARBOXYLIC ACID is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its ability to interact with various biological targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 7-(3-HYDROXYPHENYL)-5-OXO-4,5,6,7-TETRAHYDROISOTHIAZOLO[4,5-B]PYRIDINE-3-CARBOXYLIC ACID involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 7-(3-HYDROXYPHENYL)-5-OXO-4,5,6,7-TETRAHYDROTHIAZOLO[4,5-B]PYRIDINE-3-CARBOXYLIC ACID
  • 7-(3-HYDROXYPHENYL)-5-OXO-4,5,6,7-TETRAHYDROISOXAZOLO[4,5-B]PYRIDINE-3-CARBOXYLIC ACID

Uniqueness

The uniqueness of 7-(3-HYDROXYPHENYL)-5-OXO-4,5,6,7-TETRAHYDROISOTHIAZOLO[4,5-B]PYRIDINE-3-CARBOXYLIC ACID lies in its specific combination of functional groups and ring structure. This allows it to exhibit distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C13H10N2O4S

Molecular Weight

290.30 g/mol

IUPAC Name

7-(3-hydroxyphenyl)-5-oxo-6,7-dihydro-4H-[1,2]thiazolo[4,5-b]pyridine-3-carboxylic acid

InChI

InChI=1S/C13H10N2O4S/c16-7-3-1-2-6(4-7)8-5-9(17)14-10-11(13(18)19)15-20-12(8)10/h1-4,8,16H,5H2,(H,14,17)(H,18,19)

InChI Key

XTUBEYOOACOQFX-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(C(=NS2)C(=O)O)NC1=O)C3=CC(=CC=C3)O

Origin of Product

United States

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